molecular formula C7H11N3O B13663203 5-Amino-3-(3-pyrrolidinyl)isoxazole CAS No. 1782433-04-8

5-Amino-3-(3-pyrrolidinyl)isoxazole

Cat. No.: B13663203
CAS No.: 1782433-04-8
M. Wt: 153.18 g/mol
InChI Key: URUVMGDSGJJGEE-UHFFFAOYSA-N
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Description

5-Amino-3-(3-pyrrolidinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-pyrrolidinyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. Subsequent oxidation of these cycloadducts provides a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions. metal-free synthetic routes are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-pyrrolidinyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as tert-butyl nitrite or isoamyl nitrite.

    Reducing agents: Such as sodium borohydride.

    Substituting agents: Such as acyl chlorides and phosphines.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .

Scientific Research Applications

5-Amino-3-(3-pyrrolidinyl)isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-pyrrolidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets based on its chemical structure, leading to different biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways .

Properties

CAS No.

1782433-04-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H11N3O/c8-7-3-6(10-11-7)5-1-2-9-4-5/h3,5,9H,1-2,4,8H2

InChI Key

URUVMGDSGJJGEE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NOC(=C2)N

Origin of Product

United States

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